N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Description
This compound is a heterocyclic organic molecule featuring a thiazolo[5,4-c]pyridine core fused with a phenethyl substituent and a substituted phenyl group containing a methoxy and 4-methylimidazole moiety. Its synthesis and safety protocols emphasize handling precautions, including avoidance of heat sources and strict storage measures to prevent unintended exposure .
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-5-(2-phenylethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-18-15-30(17-26-18)22-9-8-20(14-23(22)31-2)27-25-28-21-11-13-29(16-24(21)32-25)12-10-19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXDSKMNYVZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CN(CC4)CCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Construction of the Tetrahydrothiazolopyridine Core: This step involves the cyclization of a thioamide with a bromoalkane under basic conditions to form the thiazole ring, followed by hydrogenation to obtain the tetrahydrothiazolopyridine structure.
Final Coupling: The final step involves coupling the imidazole and tetrahydrothiazolopyridine intermediates using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The imidazole ring can be reduced to an imidazoline ring using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its imidazole ring is known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the tetrahydrothiazolopyridine structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Structural and Functional Implications
Substituent Effects on Pharmacokinetics
Core Heterocycle Modifications
- Thiazolo-pyridine vs. Benzoimidazole : The thiazolo-pyridine core (target compound) offers a rigid scaffold for spatial positioning of substituents, while benzoimidazole derivatives (EP 1 926 722 B1) provide π-stacking capabilities critical for receptor interactions .
Biological Activity
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4OS |
| Molecular Weight | 416.54 g/mol |
| Boiling Point | 617.7 ± 65.0 °C (Predicted) |
| Density | 1.30 g/cm³ |
| Solubility | Insoluble in DMSO (< 1 mg/mL) |
Research indicates that the compound acts as a gamma-secretase modulator , which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Gamma-secretase is involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer's disease pathology .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, it showed significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .
Neuroprotective Effects
The compound's neuroprotective effects have also been explored. It has been shown to mitigate oxidative stress-induced neuronal damage in various models, suggesting its utility in treating neurodegenerative diseases beyond Alzheimer's .
Case Studies
- Colorectal Cancer : A study involving xenograft models demonstrated that the compound significantly inhibited tumor growth and reduced Ki67 expression, a marker for cellular proliferation .
- Neurodegeneration : In animal models of neurodegeneration, administration of this compound resulted in improved motor function and reduced markers of oxidative stress, indicating protective effects against neurotoxic agents .
Research Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
